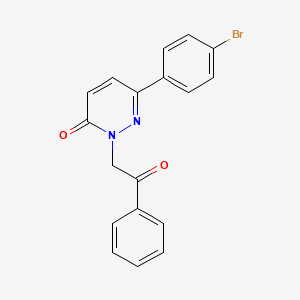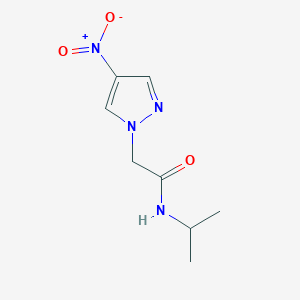![molecular formula C18H21N3O3 B6025834 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide](/img/structure/B6025834.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide, also known as DENAQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DENAQ belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are involved in various cellular processes, including energy metabolism, DNA repair, and gene expression.
作用機序
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide acts as a precursor to NAD+, which is an essential coenzyme involved in various cellular processes. NAD+ levels decline with age and in various disease states, leading to impaired cellular function. This compound can increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound can activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including improving mitochondrial function, increasing energy metabolism, and activating sirtuins. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which can protect against cellular damage and improve overall cellular function.
実験室実験の利点と制限
One of the advantages of using N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound can activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide, including investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its efficacy and reduce its toxicity. Furthermore, future research could investigate the potential of this compound in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethylamine to form the amide. The final step involves the reaction of the amide with 6-bromo-nicotinamide in the presence of a palladium catalyst to form this compound.
科学的研究の応用
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. This compound has been shown to increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound has been shown to activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression.
特性
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-19-17-8-7-13(11-21-17)18(22)20-10-9-14-12-23-15-5-3-4-6-16(15)24-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGBLXAZQWUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)NCCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B6025762.png)


![1-(3-chlorophenyl)-4-[1-(3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6025776.png)
![3-nitro-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6025790.png)
![N-(3,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6025791.png)
![7-(3-methoxybenzyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6025798.png)
![6-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6025802.png)
![4-({[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B6025815.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6025823.png)
![N-isopropyl-1'-[(1-methyl-2-piperidinyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6025829.png)
![3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B6025830.png)
![7-(2,3-difluorobenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6025839.png)
![4-hydroxy-6-methyl-3-[7-(2-pyridinyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6025847.png)